N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide
Description
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a chloro substituent at position 8, an 11-oxo group, and a 2-(4-methoxyphenoxy)acetamide side chain. The dibenzooxazepine core is a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in targeting neurological receptors such as dopamine and serotonin . The compound’s structural complexity arises from its fused tricyclic system and functionalized side chain, which may enhance binding affinity and selectivity toward specific biological targets.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-15-4-6-16(7-5-15)29-12-21(26)24-14-3-9-19-17(11-14)22(27)25-18-10-13(23)2-8-20(18)30-19/h2-11H,12H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACSQJCOFLQNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
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Formation of the Dibenzo[b,f][1,4]oxazepine Core
Starting Materials: The synthesis begins with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzophenone derivatives.
Reaction Conditions: Cyclization is often carried out under acidic or basic conditions, using reagents like polyphosphoric acid or sodium hydroxide.
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Chlorination
Reagents: Chlorination of the oxazepine core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Conditions: The reaction is typically conducted under reflux conditions to ensure complete chlorination.
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Acylation
Reagents: The chlorinated oxazepine is then acylated with 2-(4-methoxyphenoxy)acetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Conditions: This step is usually carried out in an inert atmosphere, such as under nitrogen, and at room temperature to moderate heat.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower activation energy and increase reaction rates.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Products: Oxidation can lead to the formation of quinone derivatives or other oxidized products.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Products: Reduction typically yields alcohols or amines, depending on the functional groups present.
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Substitution
Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Products: Substitution reactions can introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) may be employed to facilitate reactions.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The dibenzo[b,f][1,4]oxazepine core is known for its biological activity, including anti-inflammatory and antipsychotic properties.
Medicine
Pharmacological Research: This compound may be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry
Material Science: The compound’s unique structure can be explored for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazepine core can bind to specific sites, modulating the activity of these targets and influencing cellular pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
A. Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine
The substitution of oxygen with sulfur in the seven-membered ring (e.g., in compounds from Jin et al., and ) alters electronic properties and metabolic stability. For instance:
- However, sulfoxide formation (5-oxide) may introduce metabolic liabilities .
- N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide retains the oxygen atom, favoring hydrogen-bond interactions with polar receptor residues .
B. Dibenzo[b,e][1,4]diazepine Derivatives Clozapine-related compounds, such as Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)phthalimide (), feature a diazepine core with two nitrogen atoms. This modification increases basicity and alters receptor binding profiles compared to the mono-nitrogen oxazepine scaffold .
Substituent Variations
A. Position 8 Substitutions
- Chloro vs. Alkyl Groups: The 8-chloro substituent in the target compound may enhance electron-withdrawing effects, stabilizing the oxazepine ring and influencing receptor binding.
- N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () features a chlorobenzyl side chain, which may improve dopamine D2 receptor selectivity compared to the methoxyphenoxy acetamide group in the target compound .
B. Side Chain Functionalization
- Acetamide vs. Sulfonamide: The target compound’s 2-(4-methoxyphenoxy)acetamide side chain contrasts with sulfonamide derivatives like N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (). Sulfonamides typically exhibit stronger hydrogen-bonding capacity and higher acidity, which may affect solubility and target engagement .
- 4-Methoxy Phenoxy Group: The methoxy group in the target compound’s side chain enhances lipophilicity and may modulate cytochrome P450 interactions, a property absent in non-arylalkyl analogs (e.g., N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide, ) .
Comparative Table of Key Compounds
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is known for various pharmacological effects. The unique structural features of this compound may influence its interactions with biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.8 g/mol. Its structure includes a chloro-substituted dibenzo oxazepine core and a methoxyphenoxy acetamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN2O3 |
| Molecular Weight | 378.8 g/mol |
| XLogP3-AA | 4.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Potential Molecular Targets:
- Enzymes: May inhibit or activate specific enzymes involved in metabolic processes.
- Receptors: Could interact with neurotransmitter receptors influencing neurological functions.
Biological Activity
Research findings indicate that this compound exhibits several biological activities:
- Antidepressant Effects: Some studies have suggested that compounds in the dibenzo[b,f][1,4]oxazepine class may have antidepressant properties due to their action on serotonin and norepinephrine pathways.
- Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antitumor Potential: Initial studies indicate that it may possess cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in various biological contexts:
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Study on Antidepressant Activity:
- Objective: To evaluate the antidepressant effects in animal models.
- Findings: Significant reduction in depression-like behaviors was observed compared to control groups.
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Anti-inflammatory Study:
- Objective: To assess the impact on inflammatory markers in vitro.
- Results: A notable decrease in TNF-alpha and IL-6 levels was recorded upon treatment with the compound.
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Cytotoxicity Assessment:
- Objective: To determine the effect on cancer cell lines.
- Outcome: The compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7), indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
